2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate is a chemical compound with the molecular formula C10H16Br2O6 and a molecular weight of 392.04 g/mol . This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate involves multiple steps. One common method includes the reaction of ethylene glycol with bromoacetyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate involves its ability to act as an alkylating agent. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate include:
Ethyl bromoacetate: A simpler ester with similar alkylating properties.
Methyl bromoacetate: Another ester with a similar structure but different reactivity due to the presence of a methyl group instead of an ethyl group.
Ethyl chloroacetate: A related compound where the bromine atom is replaced with chlorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its multiple ethoxy groups, which provide additional sites for chemical modification and enhance its solubility in various solvents .
Eigenschaften
CAS-Nummer |
90783-55-4 |
---|---|
Molekularformel |
C10H16Br2O6 |
Molekulargewicht |
392.04 g/mol |
IUPAC-Name |
2-[2-[2-(2-bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O6/c11-7-9(13)17-5-3-15-1-2-16-4-6-18-10(14)8-12/h1-8H2 |
InChI-Schlüssel |
LUHLBYJFEYZJFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOC(=O)CBr)OCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.